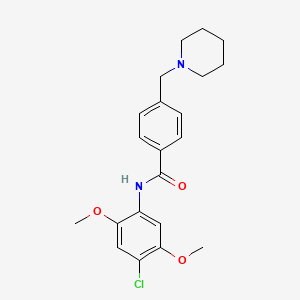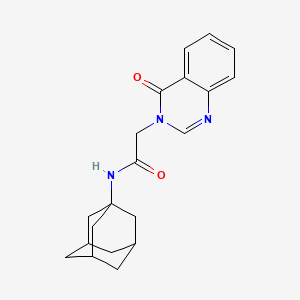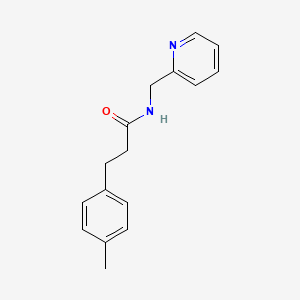
N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide
描述
N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide, also known as CP-122,288, is a chemical compound that has been widely researched for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to have various biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide is not fully understood. However, it is believed to interact with the dopamine D3 receptor and the serotonin 5-HT1A receptor. These receptors are known to be involved in the regulation of mood, anxiety, and addiction. N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to modulate the activity of these receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation. N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to increase the activity of the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of anxiety.
实验室实验的优点和局限性
One of the main advantages of N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide for lab experiments is its high selectivity for the dopamine D3 receptor and the serotonin 5-HT1A receptor. This allows for more precise investigations into the mechanisms of action of these receptors. However, one of the limitations of N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide is its relatively low potency compared to other compounds with similar therapeutic effects. This may limit its use in certain experiments where high doses are required.
未来方向
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. Another area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Further investigations into the mechanisms of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide may also lead to the development of more potent and selective compounds with similar therapeutic effects. Additionally, investigations into the safety and toxicity of N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide are necessary for its potential use in clinical settings.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. It has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-26-19-13-18(20(27-2)12-17(19)22)23-21(25)16-8-6-15(7-9-16)14-24-10-4-3-5-11-24/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFXTGWLJNGOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)CN3CCCCC3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4440551.png)
![1-[(dimethylamino)sulfonyl]-N-2-naphthyl-4-piperidinecarboxamide](/img/structure/B4440558.png)
![N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440566.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-tert-butoxy-2-propanol dihydrochloride](/img/structure/B4440577.png)
![3-amino-N-(sec-butyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440580.png)
![N-[4-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440582.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methylphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B4440589.png)
![N-(3,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440593.png)
![2-[(5-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4440614.png)

![2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4440642.png)
![N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440645.png)
